(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17273839
Molecular Formula: C20H29NO4
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H29NO4 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | (3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-8-13(10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16+/m1/s1 |
| Standard InChI Key | FEBBEVXXWRUDQS-CVEARBPZSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=CC(=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid is C₂₀H₂₉NO₄, with a molecular weight of 347.4 g/mol. Its IUPAC name, (3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, reflects the stereochemical arrangement of substituents on the pyrrolidine ring. The compound’s structure includes:
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A pyrrolidine core with a trans-configuration at the 3R and 4S positions.
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A tert-butoxycarbonyl (Boc) group at the N1 position, serving as a protective moiety for the amine functionality.
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A 3-(tert-butyl)phenyl group at the C4 position, contributing steric bulk and hydrophobicity.
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A carboxylic acid group at the C3 position, enabling participation in hydrogen bonding and salt formation.
The stereochemistry is critical to its reactivity and interaction with biological targets. The Standard InChI (InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-8-13(10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16+/m1/s1) and InChIKey (FEBBEVXXWRUDQS-CVEARBPZSA-N) provide unambiguous identifiers for its three-dimensional conformation.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound typically involves multi-step protocols leveraging classic amino acid protection strategies. Key steps include:
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Pyrrolidine Ring Formation: Cyclization reactions or [3+2] cycloadditions to construct the pyrrolidine backbone.
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Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
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Phenyl Substituent Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 3-(tert-butyl)phenyl group .
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of ester precursors to yield the free carboxylic acid.
A comparative analysis of related compounds, such as 4-PHENYL-PYRROLIDINE-1,3-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER (C₁₆H₂₁NO₄, MW 291.34 g/mol), reveals that steric hindrance from tert-butyl groups necessitates optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times) .
Purification and Characterization
Purification is achieved via column chromatography or recrystallization, with final characterization relying on:
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Nuclear Magnetic Resonance (NMR): Confirmation of stereochemistry and substituent integration.
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High-Resolution Mass Spectrometry (HRMS): Verification of molecular weight and formula.
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X-ray Crystallography: Resolving absolute configuration in enantiomerically pure samples .
Reactivity and Functional Group Transformations
The compound exhibits dual reactivity from its nucleophilic amine (protected as Boc) and electrophilic carboxylic acid. Notable reactions include:
Amine Deprotection
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid), regenerating the free amine for further functionalization .
Carboxylic Acid Derivatives
The carboxylic acid undergoes standard transformations:
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Esterification: Reaction with alcohols under acidic catalysis.
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Amide Formation: Coupling with amines using carbodiimide reagents (e.g., EDC, DCC).
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Salt Formation: Neutralization with bases to yield carboxylate salts .
Aromatic Substitution
The 3-(tert-butyl)phenyl group participates in electrophilic aromatic substitution (EAS), though steric hindrance from the tert-butyl substituent limits reactivity at the meta position .
Physical and Spectroscopic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₉NO₄ | |
| Molecular Weight | 347.4 g/mol | |
| Density | ~1.2 g/cm³ (estimated) | |
| Boiling Point | >400°C (decomposes) | |
| Storage Conditions | 2–8°C, inert atmosphere | |
| Refractive Index | 1.548 |
Spectroscopic Data:
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O stretch).
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¹H NMR: Characteristic signals for tert-butyl groups (δ 1.2–1.4 ppm) and pyrrolidine protons (δ 3.0–4.0 ppm) .
Applications in Research and Industry
Pharmaceutical Intermediates
The Boc-protected amine and carboxylic acid make this compound a versatile building block for:
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Peptide Mimetics: Incorporation into peptidomimetic scaffolds targeting protease enzymes.
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Small Molecule Inhibitors: Functionalization for kinase or GPCR inhibitor development .
Material Science
Hydrophobic tert-butyl groups enhance solubility in non-polar solvents, facilitating use in:
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Polymer Additives: Modifying thermal stability or mechanical properties.
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Liquid Crystals: Mesogenic core component for display technologies .
Catalysis
The pyrrolidine ring’s rigidity and chirality support applications in asymmetric catalysis, such as organocatalytic aldol reactions .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302: Harmful if swallowed | P280: Wear protective gloves | |
| H317: May cause allergic skin reactions | P305+P351+P338: Eye rinse protocol |
Storage recommendations include refrigeration (2–8°C) in airtight containers to prevent hydrolysis of the Boc group .
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